4-Iodo-6-(methylsulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-6-(methylsulfonyl)quinoline is a quinoline derivative characterized by the presence of an iodine atom at the 4th position and a methylsulfonyl group at the 6th position of the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-(methylsulfonyl)quinoline typically involves the iodination of 6-(methylsulfonyl)quinoline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar iodination techniques. The process is optimized for yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Iodo-6-(methylsulfonyl)quinoline has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial, antiviral, and anticancer agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Industrial Chemistry: Utilized in the synthesis of advanced materials and as a precursor for other quinoline derivatives.
Photovoltaics: Employed in the development of third-generation photovoltaic cells due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Iodo-6-(methylsulfonyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and subsequent cell death. This mechanism is similar to that of other quinoline derivatives . Additionally, it may interact with other proteins and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Iodoquinoline: Lacks the methylsulfonyl group, making it less polar and potentially less active in certain biological assays.
6-Methylsulfonylquinoline: Lacks the iodine atom, which may reduce its reactivity in substitution and coupling reactions.
4-Bromo-6-(methylsulfonyl)quinoline: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
Uniqueness
4-Iodo-6-(methylsulfonyl)quinoline is unique due to the combination of the iodine atom and the methylsulfonyl group, which enhances its reactivity and potential biological activities. This dual substitution pattern allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C10H8INO2S |
---|---|
Molecular Weight |
333.15 g/mol |
IUPAC Name |
4-iodo-6-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8INO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 |
InChI Key |
BDKUIQMZOZRKPF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.